molecular formula C16H20F3NO4 B15124584 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid

3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid

Cat. No.: B15124584
M. Wt: 347.33 g/mol
InChI Key: ATUJVGXTABSYTK-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid is a chemically modified amino acid derivative of significant value in medicinal chemistry and drug discovery research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine functionality, which is crucial for facilitating controlled peptide synthesis by preventing unwanted side reactions during coupling sequences . The 3-(trifluoromethyl)phenyl moiety incorporated into the side chain is a privileged structural motif in pharmaceutical design, known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets through electronic and steric effects . In research applications, this Boc-protected amino acid serves as a key building block for the synthesis of novel peptide analogs and small molecule therapeutics. The compound is particularly valuable for constructing structurally diverse compound libraries for screening against various disease targets. Researchers utilize this derivative in the development of protease inhibitors, receptor agonists/antagonists, and other bioactive molecules where the trifluoromethyl group can significantly alter pharmacological properties . The molecular formula is C~16~H~20~F~3~NO~4~ with a molecular weight of approximately 347.33 g/mol . Handling Note: This product is classified as an irritant and requires appropriate safety precautions including eye protection, gloves, and adequate ventilation during handling . Intended Use: this compound is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or human use, nor for application in veterinary medicine.

Properties

Molecular Formula

C16H20F3NO4

Molecular Weight

347.33 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-5-4-6-11(7-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

ATUJVGXTABSYTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the radical trifluoromethylation step and automated systems for the protection and coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine, enabling subsequent functionalization:

Reaction Conditions

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Temperature : 0–25°C.

  • Time : 1–4 hours.

Example

text
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric acid + TFA → 3-amino-4-[3-(trifluoromethyl)phenyl]butyric acid + CO₂ + tert-butanol

Outcome : Quantitative deprotection (>95% yield) with minimal side reactions .

Parameter Value
Preferred AcidTFA
SolventDCM or ethyl acetate
Deprotection Yield90–98%

Carboxylic Acid Functionalization

The carboxylic acid participates in esterification, amidation, and salt formation:

Esterification

Reagents : Thionyl chloride (SOCl₂) followed by alcohol, or DCC/DMAP-mediated coupling.
Applications : Prodrug synthesis or solubility enhancement.

Data

Ester Derivative Reagent Yield
Methyl esterSOCl₂ + MeOH85%
Benzyl esterDCC + BnOH78%

Amide Coupling

Reagents : EDC/HOBt or HATU with amines.
Example : Synthesis of peptidomimetics targeting dipeptidyl peptidase-4 (DPP-4) .

text
This compound + HATU + R-NH₂ → Amide derivative

Yield : 70–92% depending on amine nucleophilicity .

Decarboxylation

Controlled thermal decarboxylation removes the carboxylic acid group under basic conditions:

Conditions

  • Reagents : Cu(I) catalysts in quinoline.

  • Temperature : 180–200°C.

  • Outcome : Formation of 3-(Boc-amino)-1-[3-(trifluoromethyl)phenyl]propane.

Catalyst Temperature Conversion
Cu powder190°C65%
None200°C<10%

Salt Formation

The carboxylic acid forms stable salts with inorganic bases for improved crystallinity:

Reagents : NaOH, KOH, or LiOH in aqueous/organic biphasic systems.
Example : Lithium salt formation for enhanced solubility in polar aprotic solvents .

Base Solvent System Salt Purity
NaOHH₂O/MTBE99%
LiOHH₂O/THF98%

Reduction of the Carboxylic Acid

The acid is reduced to the corresponding alcohol for structural diversification:

Reagents : Borane-THF complex or LiAlH₄.
Outcome :

text
This compound → 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butanol

Yield : 60–75% with BH₃·THF.

Electrophilic Aromatic Substitution

The 3-(trifluoromethyl)phenyl group undergoes limited electrophilic substitution due to the electron-withdrawing CF₃ group. Directed metalation strategies enable selective functionalization:

Conditions

  • Base : LDA or s-BuLi.

  • Electrophile : I₂, Br₂, or R-X.

  • Position : Para to the CF₃ group (meta to the butyric acid chain).

Electrophile Product Yield
I₂4-Iodo-CF₃-phenyl derivative55%
MeI4-Methyl-CF₃-phenyl analog40%

Stability Under Reaction Conditions

Critical stability data for process optimization:

Condition Degradation
pH < 2 (aqueous, 25°C)Boc cleavage
pH > 10 (aqueous, 25°C)Ester hydrolysis
150°C (neat)Decarboxylation

Scientific Research Applications

3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid can be contextualized by comparing it to analogues with varying substituents, protecting groups, or phenyl ring modifications. Below is a detailed analysis supported by a comparative data table.

Key Structural and Functional Differences:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the target compound increases lipophilicity and metabolic resistance compared to non-fluorinated analogues like 3-(Boc-amino)-4-(m-tolyl)butyric acid (hydrophobic but lacking -CF₃) . Halogenated Derivatives: Bromo- or chloro-substituted variants (e.g., 3-(Boc-amino)-4-(3-bromo-4-fluorophenyl)butyric acid, SY225020) exhibit higher reactivity in cross-coupling reactions due to halogen atoms, enabling further functionalization .

Protecting Group Variations: Boc vs. Fmoc: Compared to Fmoc-protected analogues (e.g., (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid), the Boc group offers superior stability under basic conditions, making it preferable for stepwise solid-phase peptide synthesis .

Phenyl Ring Modifications: Heteroaromatic Substitutions: Pyridyl-substituted derivatives (e.g., (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid) introduce hydrogen-bonding capabilities, altering binding affinity in receptor-targeted compounds . Methoxy and Hydroxy Groups: Derivatives like 3-(Boc-amino)-4-(3-fluoro-4-methoxyphenyl)butyric Acid (SY224984) balance hydrophobicity with polar interactions, influencing solubility and target engagement .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity Applications Reference
This compound Not Provided C₁₅H₁₈F₃NO₄ ~333.3 (estimated) Boc-amino, 3-CF₃-phenyl >98% Peptide synthesis, drug intermediates
3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid (SY224981) 1391230-73-1 C₁₃H₁₃F₆NO₂ 329.25 Dual 3,5-CF₃, free amino >98% High-potency inhibitor scaffolds
3-(Boc-amino)-4-(3-bromo-4-fluorophenyl)butyric Acid (SY225020) 682804-78-0 C₁₅H₁₈BrFNO₄ 386.21 Boc-amino, 3-Br, 4-F >98% Suzuki-Miyaura coupling precursors
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric Acid 269396-66-9 C₂₄H₂₂N₂O₄ 402.44 Fmoc-amino, 3-pyridyl 98% Peptide synthesis with polar interactions
3-(Boc-amino)-4-(3-fluoro-4-methoxyphenyl)butyric Acid (SY224984) Not Provided C₁₆H₂₁FNO₅ 326.34 Boc-amino, 3-F, 4-OCH₃ >98% Solubility-optimized drug candidates
BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID 486460-00-8 C₁₅H₁₈F₃NO₄ 333.31 Boc-amino, 2,4,5-F₃ Not Given Fluorinated bioactive molecule design

Critical Analysis of Research Findings:

  • Synthetic Utility : Boc-protected derivatives dominate in peptide synthesis due to their orthogonal protection strategies, whereas halogenated variants (e.g., SY225020) are prioritized for late-stage diversification .
  • Biological Performance: Trifluoromethylated compounds exhibit enhanced blood-brain barrier penetration in preclinical studies compared to non-fluorinated analogues, as noted in kinase inhibitor research .
  • Stability Concerns: Free amino analogues (e.g., SY224981) require careful handling under basic conditions, whereas Boc-protected derivatives remain stable .

Biological Activity

3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric acid is a synthetic compound notable for its structural features, including a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety and a butyric acid backbone. The introduction of trifluoromethyl groups enhances the compound's biological activity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula for this compound is C16H20F3NO4C_{16}H_{20}F_3NO_4, with a molecular weight of 347.33 g/mol. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds, often leading to improved bioavailability and potency.

The biological activity of this compound can be attributed to its interactions with various biological targets. The trifluoromethyl substitution pattern has been shown to enhance binding affinity and inhibitory effects against specific enzymes and receptors. For instance, studies have indicated that compounds with similar structures exhibit significant activity in inhibiting phospholipases, which are crucial in cellular signaling pathways .

Biological Assays and Findings

Research has demonstrated that this compound can modulate various biological processes. Notable findings include:

  • Inhibition of Phospholipases : Compounds with trifluoromethyl groups have been reported to show differential inhibition of Group IVA and Group VIA phospholipases, which play roles in inflammatory responses and cell signaling .
  • Antitumor Activity : Preliminary studies suggest that similar derivatives may exhibit antiproliferative effects against various cancer cell lines, indicating potential applications in oncology .
  • Neurotransmitter Uptake Inhibition : Functionalized amino acids derived from this structure have been designed as inhibitors of GABA uptake, indicating potential applications in neuropharmacology .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and potential applications of this compound relative to structurally similar compounds:

Compound NameChemical StructureUnique Features
Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)butanoic acidStructureIntermediate for sitagliptin synthesis; used in diabetes management .
Boc-(S)-3-amino-4-(4-trifluoromethylphenyl)butanoic acidStructureSimilar backbone; different pharmacological profile due to substitution pattern.
1-Pyrenebutyric AcidStructureLacks fluorination; used as a plant growth regulator.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Cardiac Function Improvement : A study on 4-Phenylbutyric acid demonstrated its ability to improve cardiac function post-myocardial infarction through autophagy modulation, suggesting that structural analogs may also exhibit protective effects in cardiovascular contexts .
  • Diabetes Management : The role of Boc derivatives in synthesizing DPP-4 inhibitors like sitagliptin has been well-documented, showcasing their efficacy in managing type 2 diabetes by regulating blood glucose levels through incretin hormone modulation .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid with high purity?

Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps:

  • Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety early to prevent undesired side reactions. This is standard in peptide synthesis to protect amines .
  • Coupling Reactions: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the trifluoromethylphenyl group to the butyric acid backbone. Evidence from trifluoromethylphenyl-containing analogs suggests aryl halide intermediates are effective .
  • Purification: Employ column chromatography (silica gel or reverse-phase) followed by recrystallization for >95% purity. High-performance liquid chromatography (HPLC) is critical for isolating stereoisomers if chiral centers are present .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the Boc group (1.4 ppm for tert-butyl protons) and trifluoromethylphenyl aromatic signals. ¹⁹F NMR confirms CF₃ group integrity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight, particularly for distinguishing isotopic patterns of fluorine .
  • HPLC: Chiral HPLC ensures enantiomeric purity if stereocenters are present. For non-chiral analysis, reverse-phase HPLC with UV detection at 254 nm monitors impurities .

Advanced: How can enantiomeric purity be controlled during synthesis?

Answer:

  • Chiral Auxiliaries: Use Boc-protected amino acids with defined stereochemistry (e.g., (R)- or (S)-configurations) as starting materials. Evidence from enantiomer-specific derivatives (e.g., (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid hydrochloride) highlights the need for chiral pool synthesis .
  • Asymmetric Catalysis: Apply chiral catalysts in key steps (e.g., hydrogenation of ketones to alcohols).
  • Chromatographic Resolution: Chiral stationary phases (e.g., amylose or cellulose derivatives) separate enantiomers post-synthesis. Purity >99% is achievable, as seen in CRM standards for trifluoromethyl analogs .

Advanced: What derivatization strategies enhance bioactivity for pharmacological studies?

Answer:

  • Amidation/Estherification: Convert the carboxylic acid to amides or esters to improve membrane permeability. For example, coupling with piperazine derivatives enhances bioavailability in amidine-based drug candidates .
  • Sulfamoyl or Sulfonamide Linkages: Introduce sulfamoyl groups (e.g., via reaction with sulfonyl chlorides) to modulate target binding, as seen in CFTR-targeting compounds .
  • Fluorine-Scanning: Replace hydrogen with fluorine at strategic positions to optimize metabolic stability and binding affinity, leveraging the trifluoromethyl group’s electron-withdrawing properties .

Data Contradiction: How to resolve discrepancies in reported biological activities of derivatives?

Answer:

  • Purity Verification: Re-analyze disputed compounds using quantitative NMR (qNMR) or LC-MS to rule out impurities >2% that may skew bioassays .
  • Stereochemical Reassessment: Confirm enantiomeric ratios via chiral HPLC, as inactive derivatives may result from racemization during synthesis .
  • In Silico Modeling: Use molecular docking to validate structure-activity relationships (SAR). For example, trifluoromethylphenyl orientation in the active site may explain variability in inhibitory potency .

Advanced: What computational tools aid in predicting physicochemical properties?

Answer:

  • LogP Prediction: Software like MarvinSketch or ACD/Labs calculates lipophilicity, critical for optimizing blood-brain barrier penetration. The trifluoromethyl group increases LogP by ~1.5 units .
  • pKa Estimation: Tools such as SPARC predict carboxylic acid pKa (~4.5–5.0), influencing ionization state and solubility.
  • Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs, guiding functional group modifications .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. The Boc group and trifluoromethylphenyl moiety may cause irritation .
  • Ventilation: Conduct reactions in a fume hood due to potential release of HF during decomposition .
  • Waste Disposal: Neutralize acidic residues with bicarbonate before disposal, as per OSHA guidelines .

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